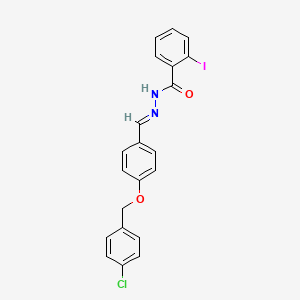![molecular formula C27H18N4O2S B12014279 (2E)-2-(1,3-Benzothiazol-2-YL)-3-[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile](/img/structure/B12014279.png)
(2E)-2-(1,3-Benzothiazol-2-YL)-3-[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2E)-2-(1,3-Benzothiazol-2-YL)-3-[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile” is a complex organic compound with a fascinating structure. Let’s break it down:
- The core structure consists of a benzothiazole ring (1,3-benzothiazole) fused with a phenylpyrazole ring.
- Attached to the benzothiazole ring is a 2,3-dihydro-1,4-benzodioxin moiety.
- The entire compound is conjugated through a propenitrile group (C=C-C≡N).
Preparation Methods
Synthetic Routes
Several synthetic routes exist for this compound, but one common approach involves the following steps:
-
Benzothiazole Synthesis
- Start with o-aminothiophenol.
- Cyclize it with a suitable reagent (e.g., sulfur, phosphorus pentoxide) to form the benzothiazole ring.
-
Phenylpyrazole Synthesis
- Begin with phenylhydrazine.
- React it with an α,β-unsaturated ketone (e.g., chalcone) to form the phenylpyrazole ring.
-
Benzodioxin Formation
- Combine the benzothiazole and phenylpyrazole intermediates.
- Introduce the benzodioxin moiety using a suitable reagent (e.g., acetic anhydride).
-
Propenitrile Addition
- Finally, add propenenitrile to the compound.
Industrial Production
Industrial-scale production typically involves optimized versions of the above steps, often using catalysts and efficient reaction conditions.
Chemical Reactions Analysis
This compound can undergo various reactions:
Oxidation: Oxidation of the thiazole ring or the benzodioxin moiety.
Reduction: Reduction of the nitrile group or other functional groups.
Substitution: Substitution reactions at various positions.
Cyclization: Intramolecular cyclizations to form fused rings.
Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents).
Major products depend on reaction conditions and regioselectivity.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: Potential drug candidates due to its diverse structure.
Biological Studies: Investigating its effects on cellular pathways.
Materials Science: As a building block for functional materials.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific protein targets or modulates signaling pathways, impacting cellular processes.
Comparison with Similar Compounds
While there are no direct analogs, we can compare it to related heterocyclic compounds like benzothiazoles, phenylpyrazoles, and benzodioxins.
: Reference: Literature search did not yield specific sources for this compound
Properties
Molecular Formula |
C27H18N4O2S |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]prop-2-enenitrile |
InChI |
InChI=1S/C27H18N4O2S/c28-16-19(27-29-22-8-4-5-9-25(22)34-27)14-20-17-31(21-6-2-1-3-7-21)30-26(20)18-10-11-23-24(15-18)33-13-12-32-23/h1-11,14-15,17H,12-13H2/b19-14+ |
InChI Key |
CKWQFAOHJUEEDM-XMHGGMMESA-N |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN(C=C3/C=C(\C#N)/C4=NC5=CC=CC=C5S4)C6=CC=CC=C6 |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN(C=C3C=C(C#N)C4=NC5=CC=CC=C5S4)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12014197.png)
![(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12014205.png)





![[2-ethoxy-4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12014250.png)


![5-(3-Isopropoxyphenyl)-4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12014261.png)
![N-(2-ethylphenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12014267.png)
![(5Z)-3-(4-Methylbenzyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12014271.png)
![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12014274.png)
